molecular formula C8H5BrClF3O B3247240 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene CAS No. 1809161-58-7

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B3247240
CAS No.: 1809161-58-7
M. Wt: 289.47 g/mol
InChI Key: UDTMGKANNIRNIY-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C8H5BrClF3O. This compound is characterized by the presence of bromine, chlorine, methoxy, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-4-methoxy-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Formation of substituted benzene derivatives.

    Electrophilic substitution: Formation of nitro or sulfonated benzene derivatives.

    Oxidation and reduction: Formation of quinones or anilines.

Scientific Research Applications

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate . This mechanism is influenced by the electronic effects of the substituents on the benzene ring, which can either activate or deactivate the ring towards nucleophilic attack.

Comparison with Similar Compounds

  • 1-Bromo-4-chloro-2-methoxy-5-(trifluoromethyl)benzene
  • 1-Bromo-3-chloro-5-(trifluoromethyl)benzene
  • 1-Bromo-3-chloro-4-methoxybenzene

Comparison: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective chemical reactions and in the synthesis of specialized compounds. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTMGKANNIRNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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